Cas no 201017-90-5 (2-(Methylthio)oxazole)

2-(Methylthio)oxazole 化学的及び物理的性質
名前と識別子
-
- Oxazole, 2-(methylthio)-
- 2-(Methylthio)oxazole
- 2-(methylsulfanyl)-1,3-oxazole
- 2-methylthiooxazole
- Oxazole,2-(methylthio)
- DTXSID50448675
- CS-0186447
- EN300-3442353
- DS-19047
- FT-0728701
- O10533
- AKOS027441576
- 2-methylsulfanyl-1,3-oxazole
- 201017-90-5
- SCHEMBL3026407
- 2-methylsulfanyl-1, 3-oxazole
- DB-003306
-
- MDL: MFCD18909307
- インチ: InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3
- InChIKey: XVLXLLHKDRNMGK-UHFFFAOYSA-N
- ほほえんだ: CSC1=NC=CO1
計算された属性
- せいみつぶんしりょう: 115.00900
- どういたいしつりょう: 115.00918496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 59.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 51.3Ų
じっけんとくせい
- PSA: 51.33000
- LogP: 1.39650
2-(Methylthio)oxazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H317-H319
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD587421)
2-(Methylthio)oxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Methylthio)oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-200mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 200mg |
500.0CNY | 2021-07-14 | |
TRC | M725920-50mg |
2-(Methylthio)oxazole |
201017-90-5 | 50mg |
$ 135.00 | 2022-06-03 | ||
Chemenu | CM251068-5g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 5g |
$1169 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36120-1g |
2-(Methylthio)oxazole |
201017-90-5 | 1g |
¥4656.0 | 2021-09-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587421-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
¥3882.0 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-250mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 250mg |
2047CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-100mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 100mg |
981CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
5392CNY | 2021-05-07 | |
A2B Chem LLC | AB10163-250mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 250mg |
$460.00 | 2024-04-20 | |
eNovation Chemicals LLC | D535786-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
$785 | 2025-02-25 |
2-(Methylthio)oxazole 関連文献
-
1. New routes to 5-substituted oxazolesMatthew S. Addie,Richard J. K. Taylor J. Chem. Soc. Perkin Trans. 1 2000 527
2-(Methylthio)oxazoleに関する追加情報
2-(Methylthio)oxazole: An Overview of Its Properties, Applications, and Recent Research
2-(Methylthio)oxazole (CAS No. 201017-90-5) is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique structural features, has found applications in a wide range of industries due to its chemical stability and reactivity. In this comprehensive overview, we will delve into the properties, synthesis methods, applications, and recent research developments surrounding 2-(Methylthio)oxazole.
Structural Characteristics and Physical Properties
2-(Methylthio)oxazole is a five-membered heterocyclic compound with a thioether group attached to the 2-position. The presence of the thioether group imparts unique chemical properties to the molecule, making it an attractive building block for various synthetic transformations. The compound is typically a colorless solid with a melting point of around 65-67°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
Synthesis Methods
The synthesis of 2-(Methylthio)oxazole can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the cyclization of N-methylthioacetamide with an appropriate electrophile, such as an alkyl halide or an acyl chloride. This reaction proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the desired heterocyclic ring. Another approach involves the reaction of methyl mercaptan with an oxazoline precursor under suitable conditions.
Applications in Organic Chemistry
2-(Methylthio)oxazole has found extensive use as a synthetic intermediate in organic chemistry. Its reactivity and functional group compatibility make it a valuable starting material for the synthesis of more complex molecules. For instance, it can be used in the preparation of various pharmaceuticals and agrochemicals. The thioether group can be readily functionalized through reactions such as oxidation to form sulfoxides or sulfones, which can then be further modified to introduce additional functionalities.
Pharmaceutical Applications
In the pharmaceutical industry, 2-(Methylthio)oxazole has been explored for its potential therapeutic applications. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain 2-(Methylthio)oxazole-based compounds demonstrated significant inhibition of cancer cell growth in vitro. These findings have sparked interest in further investigating the potential of these derivatives as lead compounds for drug development.
Materials Science Applications
Beyond its use in pharmaceuticals, 2-(Methylthio)oxazole has also found applications in materials science. The compound's ability to form stable complexes with various metal ions makes it useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Additionally, the unique electronic properties of 2-(Methylthio)oxazole-based materials make them attractive candidates for use in organic electronics and photovoltaic devices.
Recent Research Developments
The ongoing research on 2-(Methylthio)oxazole continues to uncover new possibilities for its application across various fields. A recent study published in Chemical Communications explored the use of 2-(Methylthio)oxazole-derived ligands in asymmetric catalysis. The researchers demonstrated that these ligands could significantly enhance the enantioselectivity of certain catalytic reactions, opening up new avenues for the synthesis of chiral molecules with high stereoselectivity.
In another notable development, scientists at a leading research institute investigated the photochemical properties of 2-(Methylthio)oxazole strong>-based dyes. Their findings revealed that these dyes exhibited excellent photostability and strong absorption in the visible region of the spectrum. This makes them promising candidates for use in dye-sensitized solar cells (DSSCs), which are known for their low cost and environmental friendliness.
Safety Considerations and Environmental Impact
In handling any chemical compound, safety considerations are paramount. While 2-(Methylthio)oxazole strong> is generally considered safe when used under appropriate conditions, it is important to follow standard laboratory safety protocols to minimize risks. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling to prevent skin contact and inhalation.
In terms of environmental impact, efforts are being made to develop more sustainable synthesis methods for 2-(Methylthio)oxazole strong>. Green chemistry principles are increasingly being applied to minimize waste generation and reduce the use of hazardous reagents. Additionally, research is underway to explore biodegradable alternatives to traditional solvents used in its synthesis.
Conclusion
2-(Methylthio)oxazole strong>, with its unique structural features and versatile reactivity, continues to be a subject of intense research interest across multiple disciplines. From its applications as a synthetic intermediate in organic chemistry to its potential as a therapeutic agent and material for advanced technologies, this compound holds great promise for future innovations. As research progresses, it is likely that new uses and improvements will be discovered, further expanding its utility and impact.
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